molecular formula C10H11ClFN3 B1463573 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1258651-51-2

1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No. B1463573
M. Wt: 227.66 g/mol
InChI Key: AQTIYPDERPJVCR-UHFFFAOYSA-N
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Description

The compound “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is an organic compound. It is also known as “[amino ( {5-fluoro-1- [ (2-fluorophenyl)methyl]-1H-pyrazolo [3,4-b]pyridin-3-yl})methylidene]azanium chloride” with the molecular formula C14 H12 Cl F2 N5 . It is a key intermediate in the synthesis of Riociguat, a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” are not fully available in the retrieved data. The molecular weight is 227.6658432 .

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemistry of heterocyclic compounds like pyrazolines and pyrimidines has been a focal point of scientific research due to their versatile applications. For instance, Gomaa and Ali (2020) reviewed the reactivity of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, demonstrating their value as building blocks for synthesizing a wide range of heterocyclic compounds including pyrazolo-imidazoles and thiazoles. The unique reactivity of these compounds under mild conditions has paved the way for generating diverse cynomethylene dyes and other heterocyclic structures (Gomaa & Ali, 2020).

Environmental and Health Applications

Ateia et al. (2019) highlighted the role of amine-functionalized sorbents, closely related to the amine functionality in "1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride," for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their review emphasized the critical analysis of amine-containing sorbents for PFAS removal, showcasing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in designing next-generation materials for environmental remediation (Ateia et al., 2019).

Medicinal Chemistry and Drug Development

Pyrazoline derivatives have been extensively studied for their biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Dar and Shamsuzzaman (2015) reviewed the synthesis of pyrazole heterocycles, emphasizing their significant role in medicinal chemistry as pharmacophores due to their widespread biological activities. The review discussed various strategies for synthesizing these compounds, providing valuable insights for the design of more active biological agents (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTIYPDERPJVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

CAS RN

1258651-51-2
Record name 1H-Pyrazol-5-amine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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